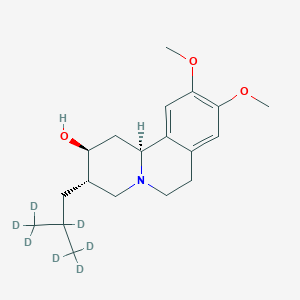
3-Benzyl-6-(hydroxymethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-(hydroxymethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-(hydroxymethyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including cyclization, cycloaddition, and annulation reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-(hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced piperidinones, and substituted piperidines .
Scientific Research Applications
3-Benzyl-6-(hydroxymethyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties but less complex biological activities.
Piperidinone: Shares the piperidine core but lacks the benzyl and hydroxymethyl groups, leading to different reactivity and applications.
Spiropiperidines: More complex structures with additional rings, offering unique chemical and biological properties.
Uniqueness
3-Benzyl-6-(hydroxymethyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of benzyl and hydroxymethyl groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-benzyl-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO2/c15-9-12-7-6-11(13(16)14-12)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |
InChI Key |
OTCIVNMHRBORLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


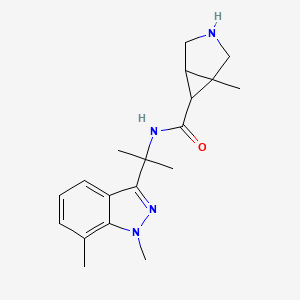
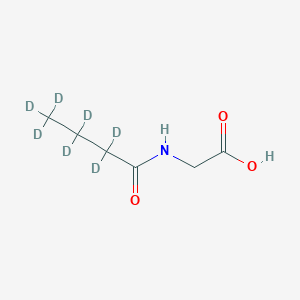
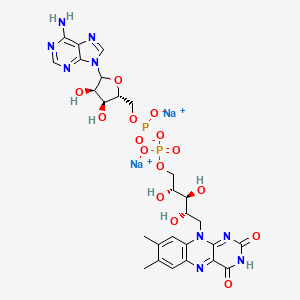

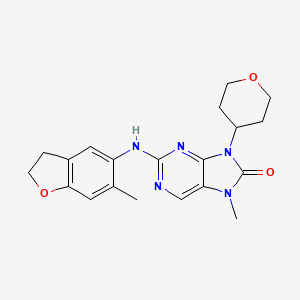
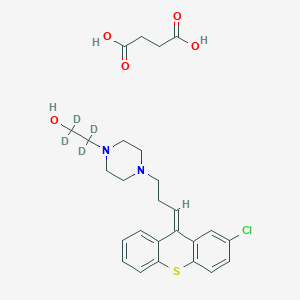
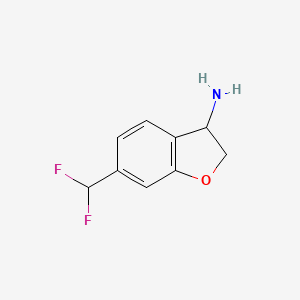
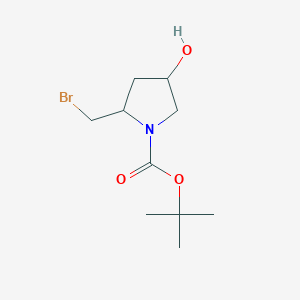
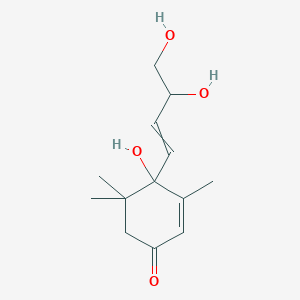
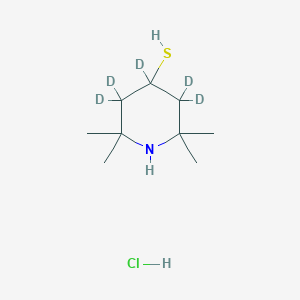
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

